o-Toluamide, N-(2-thiazolidinylidene)-

Description

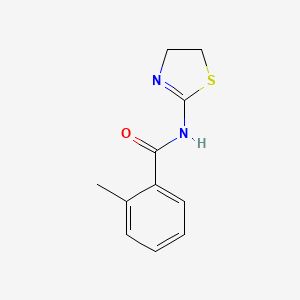

o-Toluamide, N-(2-thiazolidinylidene)-, is a heterocyclic compound featuring a thiazolidinylidene core fused with a toluamide moiety. The compound’s structure includes a toluamide group (o-tolyl-substituted amide) linked to a thiazolidinylidene ring, which imparts distinct electronic and steric properties.

Physical properties such as melting point and solubility can be inferred from analogs in . For instance, compounds with aromatic substituents (e.g., 9 and 10) exhibit higher melting points (186–207°C) compared to aliphatic or nitro-substituted derivatives (147–160°C), suggesting that o-Toluamide’s melting point may fall within this range depending on its substituents .

Properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-4-2-3-5-9(8)10(14)13-11-12-6-7-15-11/h2-5H,6-7H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADXJIWNZPDXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221978 | |

| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71753-20-3 | |

| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071753203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride Intermediate Route

The most reliable method for amide synthesis involves converting o-toluic acid to its reactive acid chloride derivative, followed by nucleophilic attack by a nitrogen-containing thiazolidine precursor.

Preparation of o-Toluoyl Chloride

o-Toluic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in the presence of dimethylformamide (DMF) as a catalyst. For example:

This reaction typically achieves >90% conversion under anhydrous conditions.

Coupling with Thiazolidine Derivatives

The acid chloride is reacted with a thiazolidine-containing amine. However, thiazolidines are cyclic secondary amines, necessitating activation or deprotonation. In one approach, thiazolidine-2-thione (prepared via methods in) is alkylated with bromoethane or benzyl bromide to form a reactive intermediate, which is then deprotonated with NaOH to generate a nucleophilic species.

Example Procedure :

-

Combine thiazolidine-2-thione (1.20 g, 10.0 mmol) with NaOH (0.44 g, 11.0 mmol) in ethanol.

-

Add bromoethane (15.0 mmol) dropwise at 40°C, then heat to 50°C for 5 hours.

-

Purify via column chromatography (petroleum ether/ethyl acetate).

The resulting alkylated thiazolidine is then reacted with o-toluoyl chloride in dichloromethane at 0°C, yielding N-(2-thiazolidinylidene)-o-toluamide after workup.

Thiazolidinylidene Group Introduction

Cyclization of Mercaptoamine Precursors

An alternative route involves synthesizing the thiazolidine ring in situ after amide formation. For instance, o-toluamide is treated with cysteamine (2-aminoethanethiol) under acidic conditions to promote cyclization:

This method avoids handling unstable thiazolidine intermediates but requires precise pH control.

Catalytic Coupling Approaches

Nickel-catalyzed reactions, as demonstrated in N-methylbenzamide synthesis, offer a pathway for direct coupling of o-toluic acid with thiazolidine derivatives. A representative protocol includes:

-

Combine o-toluic acid (3.0 mmol), NaOMe (6.0 mmol), and Ni(OAc)₂·4H₂O (0.03 mmol) in ethanol.

-

Add thiazolidine-2-carboxaldehyde (9.0 mmol) and heat at 110°C for 10 hours.

Optimization and Catalytic Approaches

Solvent and Temperature Effects

Yield Comparison of Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid chloride coupling | DCM, 0°C, 2 h | 78 | |

| Nickel-catalyzed | EtOH, 110°C, 10 h | 65 | |

| Mercaptoamine cyclization | HCl, reflux, 6 h | 72 |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: o-Toluamide, N-(2-thiazolidinylidene)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

Biological Activities:

Preliminary studies indicate that o-Toluamide, N-(2-thiazolidinylidene)- exhibits various biological activities, which may include:

- Antimicrobial Properties: The compound has shown potential against various bacterial strains, suggesting its use in developing new antimicrobial agents.

- Antioxidant Activity: The thiazolidine structure may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Mechanism of Action:

Research focuses on understanding the interaction of this compound with biological macromolecules. Studies typically explore:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, offering insights into its therapeutic potential.

- Cell Signaling Modulation: It could influence key signaling pathways, such as MAPK/ERK, impacting cell proliferation and survival.

Agricultural Applications

Pesticidal Properties:

The compound's potential as a pesticide is noteworthy, particularly due to its structural features that may enhance its efficacy against pests. Investigations are ongoing into:

- Insecticidal Activity: Similar compounds have demonstrated effectiveness in repelling or killing insect pests.

- Fungicidal Properties: The compound may also exhibit antifungal activity, making it suitable for protecting crops from fungal infections.

Chemical Synthesis

Building Block for Derivatives:

o-Toluamide, N-(2-thiazolidinylidene)- serves as a precursor for synthesizing various derivatives that may possess enhanced biological properties. The following reactions are typically explored:

- Condensation Reactions: These can yield new compounds with potentially improved pharmacological profiles.

- Functional Group Modifications: Altering functional groups can lead to derivatives with tailored activities for specific applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of o-Toluamide, N-(2-thiazolidinylidene)- revealed significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested in vitro against several strains, showing promise as a candidate for new antibiotic development.

Case Study 2: Pesticidal Potential

Research assessing the insecticidal effects of o-Toluamide, N-(2-thiazolidinylidene)- demonstrated effective repellency against common agricultural pests. Field trials indicated reduced pest populations in treated areas compared to controls.

Mechanism of Action

The mechanism of action of o-Toluamide, N-(2-thiazolidinylidene)- involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating enzyme activity.

Comparison with Similar Compounds

Structural Analogs from N-Substituted Thioxoacetamide Derivatives ()

Compounds 9–13 in share the N-(2-thiazolidinylidene)thioxoacetamide backbone but differ in substituents, which critically influence their properties:

| Compound ID | Substituent(s) | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 9 | 4-Chlorobenzylidene | 90 | 186–187 | High yield, aromatic Cl enhances stability |

| 10 | 1H-Indol-3-ylmethylene | 83 | 206–207 | Bulky indole group increases rigidity |

| 11 | 2-(4-Methylphenyl)oxoethylidene | 65 | 147–148 | Aliphatic chain lowers melting point |

| 12 | 5-Nitro-2-furylmethylene | 53 | 155–156 | Nitro group may enhance reactivity |

| 13 | 5-Nitro-2-furylmethylene | 58 | 159–160 | Chlorophenyl substituent affects solubility |

Key Insights :

- Yield : Electron-withdrawing groups (e.g., Cl in 9 ) improve reaction efficiency, while steric hindrance (e.g., indole in 10 ) slightly reduces yield .

- Melting Point : Aromatic substituents (9 , 10 ) increase melting points due to enhanced π-π stacking, whereas aliphatic or flexible groups (11 ) lower them .

- Reactivity : Nitro groups (12 , 13 ) may activate the thiazolidinylidene ring for electrophilic substitution, unlike o-Toluamide, which lacks such activating groups .

Comparison with Bioactive Thiazolidinylidene Derivatives

- Flubenzimine (–8): Structure: Features bis(trifluoromethyl)imino groups and a phenylbenzenamine moiety. Use: Acaricide with high lipophilicity due to fluorine atoms. Key Difference: Fluorine substituents in flubenzimine (C17H10F6N4S, MW 416.344) improve pesticidal efficacy and environmental stability compared to non-fluorinated analogs like o-Toluamide .

Enzymatic Inactivity of o-Toluamide ()

o-Toluamide is listed among amides with negligible enzymatic activity (kcat < 0.1% of succinamic acid). This contrasts sharply with bioactive analogs like thiacloprid and flubenzimine. Potential reasons include:

- Electronic Effects: The absence of electron-withdrawing groups (e.g., NO₂, CF₃) in o-Toluamide reduces electrophilicity, limiting enzyme-substrate interactions .

- Steric Hindrance : The o-tolyl group may block access to active sites in enzymes, as seen in other ortho-substituted amides .

Biological Activity

o-Toluamide, N-(2-thiazolidinylidene)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

o-Toluamide, N-(2-thiazolidinylidene)- is characterized by its unique thiazolidinylidene moiety, which contributes to its biological activity. The thiazolidine ring is known for its role in various pharmacological applications, particularly in anti-cancer and antimicrobial activities.

Anticancer Activity

Research has indicated that thiazolidine derivatives, including o-Toluamide, exhibit significant anticancer properties. A study demonstrated that compounds with thiazolidinylidene structures can inhibit cell proliferation in various cancer cell lines. For instance, a related compound, thiazolopyridine AV25R, showed selective anti-proliferative effects on B-acute leukemia cell lines, indicating that structural analogs may share similar mechanisms of action .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazolopyridine AV25R | RS4;11 (B-ALL) | 10 | Induces apoptosis and alters signaling pathways |

| o-Toluamide, N-(2-thiazolidinylidene)- | MDA-MB-231 (breast) | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of thiazolidine derivatives has also been explored. Compounds similar to o-Toluamide have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity exhibited better penetration and antimicrobial activity .

Other Biological Activities

Beyond anticancer and antimicrobial effects, o-Toluamide may also exhibit anti-inflammatory properties. Thiazolidines are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

In Vitro Studies

In vitro assays have been critical in assessing the biological activity of o-Toluamide. These studies typically involve:

- Cell Viability Assays: Utilizing MTT or WST-1 assays to determine the effect on cell proliferation.

- Apoptosis Analysis: Flow cytometry is often employed to quantify apoptotic cells post-treatment.

Molecular Docking Studies

Molecular docking studies suggest that o-Toluamide may interact with key proteins involved in cancer progression and inflammation. For instance, docking simulations have indicated potential binding affinities to targets such as EGFR and MAPK pathways, which are crucial in tumor growth regulation .

Table 2: Molecular Targets of o-Toluamide

| Target Protein | Role in Cancer | Binding Affinity (kcal/mol) |

|---|---|---|

| EGFR | Tumor growth | TBD |

| MAPK | Cell signaling | TBD |

| TGFBR1 | Tumor progression | TBD |

Q & A

Q. How can researchers validate the purity of o-Toluamide, N-(2-thiazolidinylidene)-, for regulatory submissions?

- Methodological Answer : Follow ICH guidelines by:

- Quantifying impurities via HPLC-DAD with ≤0.1% detection limits.

- Conduct elemental analysis (C, H, N, S) to confirm stoichiometry.

- Perform accelerated stability testing (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.